Synthetic Utility: Secondary Amine vs. N-Methylated Analog in Paroxetine Synthesis
4-(4-Fluorophenyl)-3-piperidinemethanol (CAS 216690-19-6) is the penultimate intermediate in the synthesis of the SSRI paroxetine, requiring a final N-alkylation step. This step is only possible due to the presence of a free secondary amine. The N-methylated analog, Paroxol (CAS 105812-81-5), has the same core structure but a tertiary amine, which precludes it from being used as a direct precursor in this established synthetic route . While Paroxol can be demethylated to yield the target compound, this adds an additional synthetic step, reducing overall yield and increasing cost.
| Evidence Dimension | Chemical Functionality for Downstream Synthesis |
|---|---|
| Target Compound Data | Free secondary amine; directly alkylated to form paroxetine |
| Comparator Or Baseline | Paroxol (CAS 105812-81-5); tertiary amine |
| Quantified Difference | N/A (binary functional group comparison) |
| Conditions | Standard paroxetine synthetic pathway via alkylation of a secondary amine |
Why This Matters
For procurement, CAS 216690-19-6 is the necessary intermediate for the convergent paroxetine synthesis; purchasing the N-methylated analog would require additional, costly deprotection/remethylation steps, making it an inefficient substitute.
